molecular formula C16H11N3OS B7599639 5-Phenyl-3-pyrrol-1-ylthieno[2,3-d]pyrimidin-4-one

5-Phenyl-3-pyrrol-1-ylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B7599639
M. Wt: 293.3 g/mol
InChI Key: FSYWIFJLSAFBSY-UHFFFAOYSA-N
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Description

The compound “5-Phenyl-3-pyrrol-1-ylthieno[2,3-d]pyrimidin-4-one” is a complex organic molecule. It is an odorless yellow crystalline powder .


Synthesis Analysis

The synthesis of similar compounds involves palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine and subsequent construction of an annellated pyrrolo ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives .


Physical and Chemical Properties Analysis

The compound is an odorless yellow crystalline powder that is soluble in EtOH and i-PrOH and insoluble in Et2O and H2O .

Future Directions

The future directions for research on “5-Phenyl-3-pyrrol-1-ylthieno[2,3-d]pyrimidin-4-one” could involve further exploration of its potential biological activities, as well as the development of more efficient synthesis methods .

Properties

IUPAC Name

5-phenyl-3-pyrrol-1-ylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c20-16-14-13(12-6-2-1-3-7-12)10-21-15(14)17-11-19(16)18-8-4-5-9-18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYWIFJLSAFBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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